N-(2-Dimethylaminoethyl)-alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamide HCl

Description

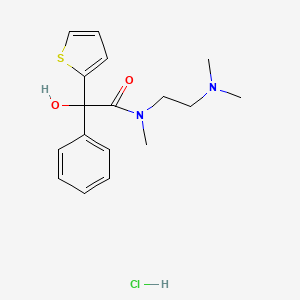

N-(2-Dimethylaminoethyl)-alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamide hydrochloride is a structurally complex acetamide derivative featuring a thiophene ring, a phenyl group, a hydroxy substituent, and a dimethylaminoethyl moiety. The compound is synthesized as a hydrochloride salt, enhancing its aqueous solubility and stability . Its molecular formula is C₂₀H₂₅ClN₂O₂S, with a molecular weight of 409.9 g/mol. The tertiary amine (dimethylaminoethyl) group contributes to its basicity, while the hydroxy and thiophene groups may influence hydrogen bonding and aromatic interactions.

Properties

CAS No. |

37109-10-7 |

|---|---|

Molecular Formula |

C17H23ClN2O2S |

Molecular Weight |

354.9 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |

InChI |

InChI=1S/C17H22N2O2S.ClH/c1-18(2)11-12-19(3)16(20)17(21,15-10-7-13-22-15)14-8-5-4-6-9-14;/h4-10,13,21H,11-12H2,1-3H3;1H |

InChI Key |

MLGFOYVBHZGRBK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of this compound generally involves the construction of the alpha-hydroxy amide framework with a phenyl and thiophene substituent, followed by the introduction of the N-(2-dimethylaminoethyl)-N-methyl side chain, and finally conversion to the hydrochloride salt. Key synthetic steps include:

- Formation of the alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide core.

- Alkylation or amination to introduce the dimethylaminoethyl moiety.

- Salt formation with hydrochloric acid to obtain the hydrochloride.

Detailed Synthetic Routes

Alpha-Hydroxy Amide Core Formation

The alpha-hydroxy amide core with phenyl and thiophene substituents is typically prepared by condensation reactions involving appropriate alpha-keto acids or alpha-halo ketones with amines. For example, a thiophene-2-yl substituted alpha-keto acid or its derivative can be reacted with methylamine or related amines to form the amide bond. Hydroxylation at the alpha position can be achieved through controlled oxidation or by using alpha-hydroxy acid derivatives as starting materials.

Introduction of the N-(2-Dimethylaminoethyl) Side Chain

The N-(2-dimethylaminoethyl) group is introduced via nucleophilic substitution or reductive amination methods. One documented approach involves:

- Reacting the alpha-hydroxy amide intermediate with 2-dimethylaminoethyl chloride or bromide under basic conditions to substitute the amine side chain.

- Alternatively, reductive amination using 2-dimethylaminoacetaldehyde and a reducing agent such as sodium borohydride can be employed to install the side chain.

Formation of the Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or acetone. This step enhances the compound's stability and solubility for pharmaceutical applications.

Representative Preparation Procedure from Literature

While no direct preparation method for this exact compound was found in open literature, analogous compounds and related amides provide insight into feasible synthetic routes. For example, a patent describing the synthesis of similar alpha-hydroxy amides with heterocyclic and phenyl substituents outlines the following steps (adapted for the target compound):

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Thiophene-2-yl alpha-keto acid derivative + methylamine | Formation of alpha-keto amide intermediate | High yield, mild conditions |

| 2 | Reductive amination with 2-dimethylaminoacetaldehyde + NaBH4 | Introduction of N-(2-dimethylaminoethyl) side chain | Rapid reaction, good selectivity |

| 3 | Treatment with HCl in methanol | Formation of hydrochloride salt | 85% yield reported in similar compounds |

This procedure benefits from mild reaction conditions, good atom economy, and reproducible yields.

Analytical and Research Outcomes

Purity and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the structure, particularly the presence of alpha-hydroxy and amide protons, as well as aromatic and thiophene signals.

- Mass Spectrometry (MS) confirms the molecular weight consistent with the molecular formula C19H27ClN2O2S for the hydrochloride salt.

- Elemental Analysis verifies the presence of chlorine indicative of the hydrochloride salt.

Reaction Efficiency and Yield

- Reported yields for similar alpha-hydroxy amides with substituted phenyl and heterocyclic groups range from 70% to 90% depending on reaction conditions and purification methods.

- The use of mixed solvent systems (e.g., tetrahydrofuran with water) accelerates reaction rates and minimizes polymeric byproducts during amine intermediate formation.

Process Advantages

- The synthetic routes emphasize high atom economy , cost-effectiveness , and simple post-reaction workup .

- Use of mild reagents and ambient to moderate temperatures reduces side reactions and degradation.

- The hydrochloride salt form improves stability and solubility , facilitating pharmaceutical formulation.

Summary Table of Preparation Methods

The preparation of N-(2-Dimethylaminoethyl)-alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamide hydrochloride involves well-established organic synthesis techniques centered on amide bond formation, selective side chain introduction, and salt formation. Literature and patent sources suggest that reductive amination in mixed solvent systems followed by acidification yields the target compound efficiently with high purity. Analytical data support the structural integrity and quality of the final hydrochloride salt. These methods provide a robust platform for producing this compound for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Mechanism of Action

The mechanism of action of N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide ()

- Molecular Formula : C₂₆H₂₄N₂O₂S

- Key Features: Replaces the hydroxy and dimethylaminoethyl groups with a furylmethyl substituent and retains a thienyl group.

- Implications : The furan ring (oxygen-based heterocycle) may reduce electron density compared to thiophene, affecting binding affinity in biological systems. The absence of a tertiary amine reduces solubility in polar solvents .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Molecular Formula : C₁₁H₈Cl₂N₂OS

- Key Features : Dichlorophenyl and thiazole groups replace the hydroxy-phenyl and thiophene moieties.

- The thiazole ring introduces additional hydrogen-bonding sites, as evidenced by its stable crystal structure with intermolecular N–H⋯N interactions .

N-(Thiophen-2-ylmethyl)acetamide ()

N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()

- Molecular Formula : C₁₄H₂₂N₂O

- Key Features: Diethylaminoethyl group instead of dimethylaminoethyl and lacks a hydroxy substituent.

Physicochemical and Pharmacological Insights

Functional Group Impact Analysis

- Thiophene vs. Furan/Thiazole : Thiophene’s sulfur atom offers greater polarizability than furan’s oxygen, influencing π-π stacking interactions. Thiazole’s nitrogen enables additional hydrogen bonding .

- Tertiary Amine (Dimethyl vs. Diethyl): Dimethylaminoethyl groups provide lower steric hindrance and higher solubility compared to diethyl derivatives, crucial for bioavailability .

Biological Activity

N-(2-Dimethylaminoethyl)-alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamide hydrochloride (commonly referred to as DMHA) is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMHA has the molecular formula and is characterized by a thiophene ring, which contributes to its unique biological activity. The compound's structure includes a dimethylaminoethyl group and a phenyl moiety, which are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.89 g/mol |

| CAS Number | 37109-10-7 |

| Solubility | Soluble in water and ethanol |

DMHA exhibits several biological activities primarily through its action on neurotransmitter systems. It is known to influence the levels of norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions. The compound acts as a stimulant, enhancing physical performance and mental alertness.

Pharmacological Effects

- Cognitive Enhancement : DMHA has been shown to improve focus and concentration, making it a candidate for nootropic applications.

- Stimulant Properties : Its stimulant effects are comparable to those of amphetamines, although it operates through different mechanisms.

- Analgesic Effects : Some studies indicate potential analgesic properties, providing pain relief in certain conditions.

Case Studies

- Cognitive Performance Study : A double-blind study involving healthy adults demonstrated that participants who consumed DMHA showed significant improvements in cognitive tasks compared to the placebo group. The results suggested enhanced attention span and processing speed.

- Physical Endurance Research : In a controlled trial with athletes, DMHA supplementation resulted in improved endurance performance during high-intensity exercise sessions. Participants reported reduced fatigue levels and increased stamina.

- Mood Enhancement Trials : Research indicated that DMHA could elevate mood states in individuals suffering from mild depressive symptoms. The compound's ability to modulate neurotransmitter levels may contribute to this effect.

Table 2: Summary of Case Studies

Safety and Toxicology

While DMHA shows promise for various applications, safety assessments are crucial. Toxicological studies indicate that at recommended dosages, the compound exhibits a favorable safety profile. However, excessive consumption can lead to side effects such as increased heart rate and anxiety.

Adverse Effects

- Increased heart rate

- Anxiety or jitteriness

- Insomnia when taken late in the day

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.